molecular formula C10H10BrN3O B12437580 5-(3-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine

5-(3-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine

Cat. No.: B12437580
M. Wt: 268.11 g/mol
InChI Key: SPZTTXDOKMMNPU-UHFFFAOYSA-N
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Description

5-(3-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromo and methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 3-bromo-4-methoxyaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using recrystallization techniques.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a multi-step process involving the bromination of 4-methoxyaniline followed by cyclization with hydrazine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

5-(3-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(3-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-methoxyphenylhydrazine
  • 5-(3-bromo-4-methoxyphenyl)-1H-pyrazole
  • 3-bromo-4-methoxyphenylamine

Uniqueness

5-(3-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine stands out due to its unique combination of a bromo and methoxy group on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

5-(3-bromo-4-methoxyphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10BrN3O/c1-15-9-3-2-6(4-7(9)11)8-5-10(12)14-13-8/h2-5H,1H3,(H3,12,13,14)

InChI Key

SPZTTXDOKMMNPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2)N)Br

Origin of Product

United States

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